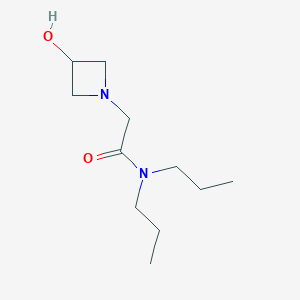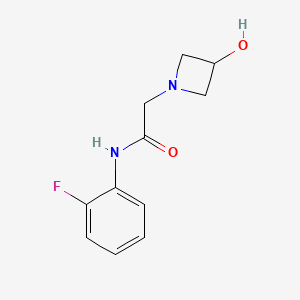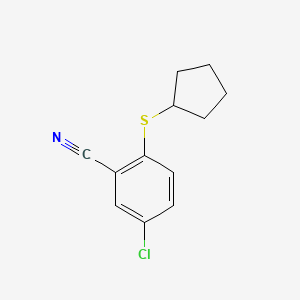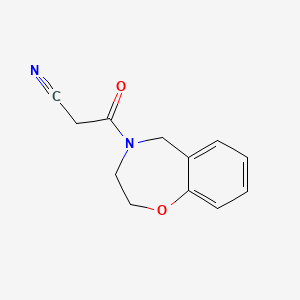![molecular formula C12H17NO B1468945 1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol CAS No. 1341656-26-5](/img/structure/B1468945.png)
1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the use of a reaction flask charged with a starting compound, a solvent, and a base . The mixture is then cooled in an ice-acetone bath .Molecular Structure Analysis
The molecular structure of 1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol consists of a four-membered azetidine ring attached to a benzene ring that has two methyl groups at the 3rd and 4th positions.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the Horner–Wadsworth–Emmons reaction and aza-Michael addition .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like Azetidin-3-ol include a molecular weight of 73.09, and it is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Pharmacological Evaluation
1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol and its derivatives have been studied in the context of microwave-assisted synthesis. This method facilitates the rapid and efficient production of nitrogen and sulfur-containing heterocyclic compounds, which are then screened for their antibacterial and antifungal activities against various pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans (Mistry & Desai, 2006).
Structural Analysis
The molecular and crystal structure of compounds like 1-(Diphenylmethyl)azetidin-3-ol has been analyzed, providing insight into the triclinic space group and other structural details vital for understanding the compound's chemical behavior and potential applications (Ramakumar, Venkatesan, & Rao, 1977).
Polymer Synthesis
Research has explored the use of 1-alkyl-3-azetidinols, closely related to this compound, in the synthesis of polymers with pendant azetidine functions. These polymers, when treated with specific agents, form water-soluble or cross-linked insoluble materials, demonstrating their potential in material science (Bogaert, Goethals, & Schacht, 1981).
Synthesis and Reactivity Studies
Various derivatives of azetidin-3-ol, including those resembling this compound, have been synthesized and their reactions studied. These studies provide insights into potential applications in pharmaceuticals and organic chemistry (Morimoto, Okutani, & Masuda, 1973).
Transformation into Other Compounds
Research has also explored the transformation of certain azetidin-2-ones into other compounds, such as 3-aryl-2-(ethylamino)propan-1-ols. These transformations showcase the versatility of azetidin-3-ol derivatives in chemical synthesis and pharmaceutical applications (Mollet, D’hooghe, & de Kimpe, 2011).
Safety and Hazards
The safety and hazards associated with similar compounds like Azetidin-3-ol include the risk of causing severe skin burns and eye damage . Precautionary measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Direcciones Futuras
Mecanismo De Acción
In terms of their mode of action, azetidines can undergo a variety of reactions. For example, they can participate in a domino process involving Heck arylation of alkene, acid-catalyzed transposition of allylic alcohol, and ring opening of the azetidine by an internal hydroxyl group .
The environment in which these reactions take place can greatly influence the outcome. Factors such as temperature, pH, and the presence of other compounds can affect the reactivity of azetidines and the products that are formed .
Propiedades
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-11(5-10(9)2)6-13-7-12(14)8-13/h3-5,12,14H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJDHTRSWGWOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



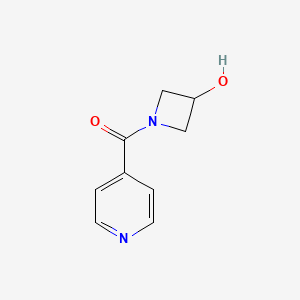
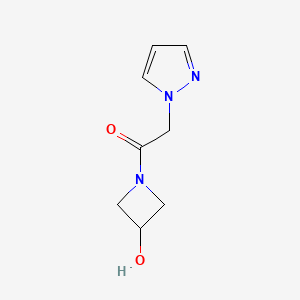
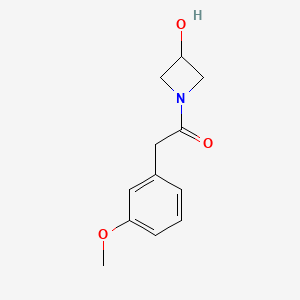

![3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline](/img/structure/B1468872.png)

![2-(methoxymethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1468874.png)

![3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1468876.png)
